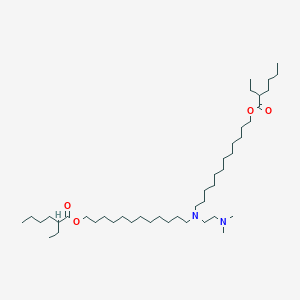
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate): is a complex organic compound with the molecular formula C44H88N2O4 and a molecular weight of 709.18 g/mol . This compound is known for its unique structure, which includes a dimethylaminoethyl group and two dodecane chains, each linked to an ethylhexanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, followed by their coupling under controlled conditions. Common reagents used in the synthesis include dimethylamine, dodecane, and ethylhexanoic acid. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, such as continuous flow reactors or batch reactors. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, acids, and bases are used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the interactions between organic molecules and biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicine, the compound’s unique structure makes it a potential candidate for drug development. Researchers may explore its pharmacological properties and potential therapeutic applications.
Industry: In industrial applications, ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) can be used in the production of specialty chemicals, surfactants, and other functional materials.
Mechanism of Action
The mechanism of action of ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) involves its interaction with specific molecular targets and pathways. The compound’s dimethylaminoethyl group can interact with biological receptors, while the dodecane chains may influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Aminoethyl methacrylate hydrochloride: A compound used in polymer synthesis and stabilization.
Uniqueness: ((2-(Dimethylamino)ethyl)azanediyl)bis(dodecane-12,1-diyl) bis(2-ethylhexanoate) is unique due to its specific combination of functional groups and long alkyl chains. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C44H88N2O4 |
|---|---|
Molecular Weight |
709.2 g/mol |
IUPAC Name |
12-[2-(dimethylamino)ethyl-[12-(2-ethylhexanoyloxy)dodecyl]amino]dodecyl 2-ethylhexanoate |
InChI |
InChI=1S/C44H88N2O4/c1-7-11-33-41(9-3)43(47)49-39-31-27-23-19-15-13-17-21-25-29-35-46(38-37-45(5)6)36-30-26-22-18-14-16-20-24-28-32-40-50-44(48)42(10-4)34-12-8-2/h41-42H,7-40H2,1-6H3 |
InChI Key |
QXIDQLNNTVGYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCCCCN(CCCCCCCCCCCCOC(=O)C(CC)CCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















